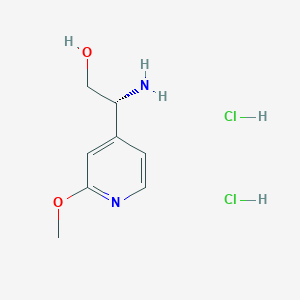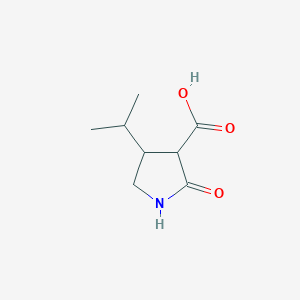![molecular formula C14H17F3N4O5 B2458717 2-[2,6-Dinitro-4-(Trifluormethyl)anilino]-N,3,3-Trimethylbutanamid CAS No. 477768-37-9](/img/structure/B2458717.png)
2-[2,6-Dinitro-4-(Trifluormethyl)anilino]-N,3,3-Trimethylbutanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,6-Dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide, also known as 2-DNTMA, is a synthetic chemical compound that is widely used in scientific research. It is a nitroaromatic compound that has been studied for its potential applications in drug synthesis, medicinal chemistry, and chemical biology.
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridine, die eine ähnliche Struktur wie die Verbindung aufweisen, werden als Schlüsselstrukturmotiv in aktiven agrochemischen Wirkstoffen verwendet . Sie werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste Derivat, das auf den agrochemischen Markt gebracht wurde, und seitdem haben mehr als 20 neue Trifluormethylpyridin-haltige Agrochemikalien ISO-Gemeinschaftsnamen erhalten .
Pharmazeutische Anwendungen
Trifluormethylpyridine werden auch in der pharmazeutischen und veterinärmedizinischen Industrie eingesetzt . Fünf pharmazeutische und zwei veterinärmedizinische Produkte, die den Trifluormethylpyridin-Rest enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien . Die biologischen Aktivitäten von Trifluormethylpyridin-Derivaten werden auf die Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und die einzigartigen Eigenschaften des Pyridin-Restes zurückgeführt .
Synthese von Pflanzenschutzmitteln
Unter den Trifluormethylpyridin-Derivaten ist 2,3-Dichlor-5-(Trifluormethyl)-pyridin (2,3,5-DCTF), das als chemisches Zwischenprodukt für die Synthese mehrerer Pflanzenschutzmittel verwendet wird, am gefragtesten . Es wurden verschiedene Verfahren zur Synthese von 2,3,5-DCTF berichtet .
Polymerscience
Es wurde eine Reihe von fluorierten Polyimiden entwickelt, die eine Multiether-fluorierte Diamin-Einheit enthalten . Die entsprechenden Polyimide wurden durch konventionelle thermische Polykondensation mit Bis[4-(4-Amino-2-Trifluormethylphenoxy)phenyl]ether und verschiedenen handelsüblichen aromatischen Dinahydriden synthetisiert . Diese fluorierten Polyimide zeigten eine hohe Organo-Löslichkeit in gängigen organischen Lösungsmitteln sowie mechanische Eigenschaften mit Zugfestigkeiten von 92–116 MPa, Zugmoduln von 2,0–42,3 GPa und Bruchdehnungen von 10–36 % . Sie zeigten außerdem Glasübergangstemperaturen (Tgs) von 215–265 °C und 10 Gew.-% Gewichtsverlusttemperaturen von 525–597 °C in N2 .
Wirkmechanismus
2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide is a nitroaromatic compound that can be activated by enzymes. It is metabolized by cytochrome P450 enzymes to form reactive oxygen species, which can interact with nucleic acids and proteins. In addition, it can be metabolized by glutathione transferases to form glutathione conjugates, which can interact with proteins and other cellular components.
Biochemical and Physiological Effects
2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide has been shown to have multiple biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. In addition, it has been shown to induce oxidative stress and to increase the expression of pro-inflammatory cytokines. It has also been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, as well as to inhibit the activity of enzymes involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide has several advantages for use in lab experiments. It is a stable compound that can be stored at room temperature. In addition, it is relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide is a toxic compound and should be handled with caution.
Zukünftige Richtungen
The future of 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide in scientific research is promising. It is a promising compound for use in drug synthesis, medicinal chemistry, and chemical biology. In addition, it has potential applications in the development of new drugs, in the detection of intracellular proteins and metal ions, and in the enzymatic synthesis of other nitroaromatic compounds. Furthermore, it has potential applications in the study of biochemical and physiological effects, such as apoptosis, oxidative stress, and inflammation. Finally, it has potential applications in the development of new drugs and in the study of drug metabolism.
Synthesemethoden
2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide can be synthesized by a three-step synthetic process. The first step involves the preparation of 2-nitro-4-trifluoromethylaniline by reacting aniline with trifluoroacetic anhydride and nitric acid. The second step involves the reaction of 2-nitro-4-trifluoromethylaniline with trimethylbutanoyl chloride to obtain 2-trifluoromethyl-N,3,3-trimethylbutanamide. The third step involves the reaction of 2-trifluoromethyl-N,3,3-trimethylbutanamide with nitric acid to obtain 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide.
Eigenschaften
IUPAC Name |
2-[2,6-dinitro-4-(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O5/c1-13(2,3)11(12(22)18-4)19-10-8(20(23)24)5-7(14(15,16)17)6-9(10)21(25)26/h5-6,11,19H,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDRBAMYRFLMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B2458636.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2458637.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole](/img/structure/B2458642.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2458643.png)
![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2458644.png)


![(E)-2-(4-chlorobenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2458650.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2458652.png)

![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride](/img/structure/B2458654.png)
![3-{[Cyano(3-ethylphenyl)amino]methyl}benzamide](/img/structure/B2458656.png)

